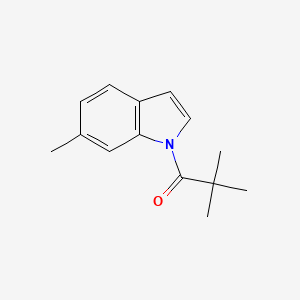
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinoline core with a hydroxy group at the 5th position and an acetamide group at the 8th position, making it a unique and interesting molecule for various applications.
Preparation Methods
The synthesis of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction typically takes place in diphenyl ether under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc/acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline-2,4-dione derivatives, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound is used in the development of new drugs and therapeutic agents, making it a valuable molecule in pharmaceutical research.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . Further studies are needed to fully elucidate the detailed mechanism of action and identify all the molecular targets involved.
Comparison with Similar Compounds
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and 1,2,3,4-tetrahydroisoquinolines . While these compounds share a similar core structure, the presence of different functional groups imparts unique properties and activities. For instance, 4-hydroxy-2-quinolones are known for their antimicrobial activity, while 1,2,3,4-tetrahydroisoquinolines exhibit diverse biological activities against neurodegenerative disorders . The unique combination of hydroxy and acetamide groups in this compound makes it distinct and valuable for specific applications.
Properties
CAS No. |
60712-13-2 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(5-hydroxy-2-oxo-3,4-dihydro-1H-quinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-6(14)12-8-3-4-9(15)7-2-5-10(16)13-11(7)8/h3-4,15H,2,5H2,1H3,(H,12,14)(H,13,16) |
InChI Key |
APQXKTBLCPJSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)O)CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)
![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)










